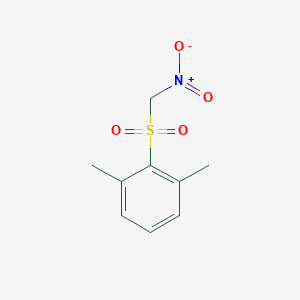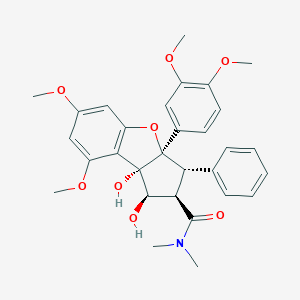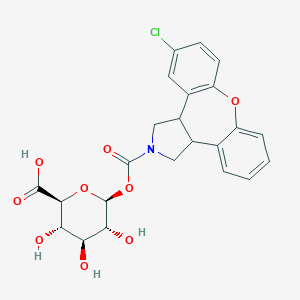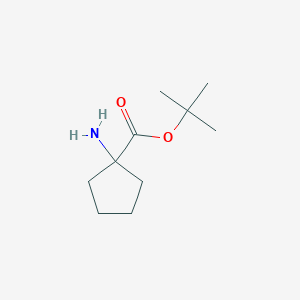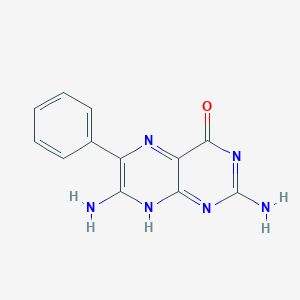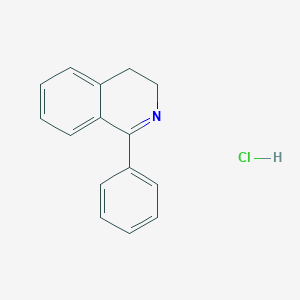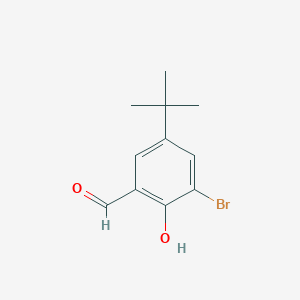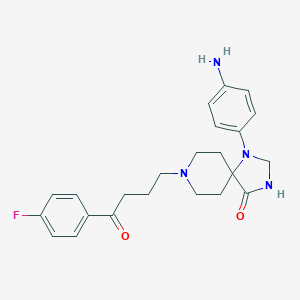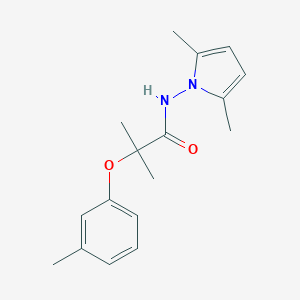
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, also known as DMPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of pyrrole derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and by modulating the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 and phospholipase A2. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in the regulation of pain and neuronal excitability.
Effets Biochimiques Et Physiologiques
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1, in vitro and in vivo. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been found to reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory process. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been shown to reduce pain and fever in animal models, indicating its potential use as an analgesic and antipyretic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high yield and purity. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, particularly in the presence of moisture and light. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also has low solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide. One area of interest is the development of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, particularly its interaction with ion channels and enzymes involved in the inflammatory process. Furthermore, the potential use of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide in the treatment of various inflammatory and pain-related conditions, as well as its anticancer activity, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide involves the reaction between 2,5-dimethyl-1H-pyrrole and 2-methyl-2-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
124237-27-0 |
|---|---|
Nom du produit |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-6-8-15(11-12)21-17(4,5)16(20)18-19-13(2)9-10-14(19)3/h6-11H,1-5H3,(H,18,20) |
Clé InChI |
SJLKMYZKQSIFFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
Autres numéros CAS |
124237-27-0 |
Synonymes |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



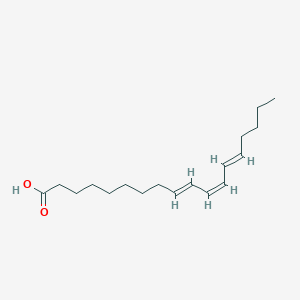

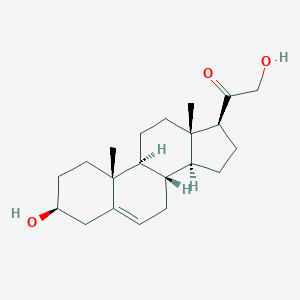
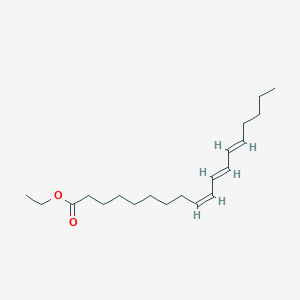
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
